(Z)6,(Z)9-Pentadecadien-1-ol
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Overview
Description
(Z)6,(Z)9-Pentadecadien-1-ol is an organic compound with the molecular formula C15H28O and a molecular weight of 224.3822 g/mol . It is characterized by the presence of two double bonds at the 6th and 9th positions of the carbon chain, and a hydroxyl group at the terminal carbon. This compound is known for its role as a pheromone in certain insect species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)6,(Z)9-Pentadecadien-1-ol typically involves the use of alkyne and alkene intermediates. One common method is the partial hydrogenation of a corresponding alkyne, followed by selective reduction to achieve the desired double bond configuration . The reaction conditions often include the use of palladium catalysts and specific solvents to control the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, which is essential for its application in pheromone synthesis and other industrial uses .
Chemical Reactions Analysis
Types of Reactions
(Z)6,(Z)9-Pentadecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for the reduction of double bonds.
Major Products Formed
Oxidation: Formation of pentadecadienal or pentadecadienoic acid.
Reduction: Formation of pentadecanol.
Substitution: Formation of various substituted pentadecadienes.
Scientific Research Applications
Chemistry
In chemistry, (Z)6,(Z)9-Pentadecadien-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its role as a pheromone in insect communication. It is used in experiments to understand insect behavior and to develop pest control strategies .
Medicine
While not directly used in medicine, derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties .
Industry
Industrially, this compound is used in the formulation of pheromone traps for pest control. It is also employed in the synthesis of fragrances and flavoring agents .
Mechanism of Action
The mechanism of action of (Z)6,(Z)9-Pentadecadien-1-ol as a pheromone involves its interaction with specific olfactory receptors in insects. These receptors are part of the olfactory system that detects chemical signals, leading to behavioral responses such as mating or aggregation . The molecular targets include G-protein coupled receptors (GPCRs) that initiate signal transduction pathways upon binding with the pheromone .
Comparison with Similar Compounds
Similar Compounds
(Z)6-Pentadecen-1-ol: Similar structure but with only one double bond.
(Z)9-Pentadecen-1-ol: Similar structure with a double bond at the 9th position.
(Z,Z)-6,9-Pentadecadien-1-ol: Another isomer with the same double bond positions but different stereochemistry.
Uniqueness
(Z)6,(Z)9-Pentadecadien-1-ol is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. This configuration allows it to interact selectively with olfactory receptors, making it highly effective in its role .
Properties
Molecular Formula |
C15H28O |
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Molecular Weight |
224.38 g/mol |
IUPAC Name |
(6Z,9Z)-pentadeca-6,9-dien-1-ol |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h6-7,9-10,16H,2-5,8,11-15H2,1H3/b7-6-,10-9- |
InChI Key |
AVCYGYFZVWNDGB-HZJYTTRNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCO |
Canonical SMILES |
CCCCCC=CCC=CCCCCCO |
Origin of Product |
United States |
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